molecular formula C10H7FN2O B14784617 [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-

[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro-

Cat. No.: B14784617
M. Wt: 190.17 g/mol
InChI Key: VDVUKZSQJJNCNO-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with a fluorine atom attached to one of the rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- typically involves the fluorination of bipyridine derivatives. One common method is the direct fluorination of 2,2’-bipyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of bipyridine N-oxide derivatives.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its unique optical properties. It can be used in imaging and diagnostic applications .

Medicine

In medicine, [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- is explored for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the production of various chemical products .

Mechanism of Action

The mechanism of action of [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it effective in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in [2,2’-Bipyridin]-6(1H)-one, 5’-fluoro- imparts unique chemical and physical properties, such as increased stability and binding affinity.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

6-(5-fluoropyridin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C10H7FN2O/c11-7-4-5-8(12-6-7)9-2-1-3-10(14)13-9/h1-6H,(H,13,14)

InChI Key

VDVUKZSQJJNCNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NC=C(C=C2)F

Origin of Product

United States

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